molecular formula C13H11Cl2FN2O B1405416 (S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine CAS No. 1448326-32-6

(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine

Cat. No.: B1405416
CAS No.: 1448326-32-6
M. Wt: 301.14 g/mol
InChI Key: IEKMAKBQCRKWLS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The compound (S)-3-(1-(2,6-dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine emerged as a critical intermediate in the development of tyrosine kinase inhibitors (TKIs), particularly during the optimization of chiral therapeutics. Its discovery is closely tied to efforts to improve the stereochemical precision of anticancer agents like crizotinib, a first-generation anaplastic lymphoma kinase (ALK) inhibitor. Early synthetic routes for crizotinib involved racemic mixtures, but the need for enantiomerically pure intermediates drove the development of asymmetric synthesis methods for compounds such as this (S)-configured pyridine-2-amine derivative.

The compound’s first reported synthesis appeared in patent literature during the 2010s, where it was identified as a key chiral building block for ALK and ROS1 inhibitors. Its structural framework combines a pyridine-2-amine core with a fluorinated aryl ether group, a design strategy aimed at enhancing target binding affinity and metabolic stability.

Classification within Pyridine-2-amine Derivatives

Pyridine-2-amine derivatives are characterized by a six-membered aromatic ring with an amine group at the 2-position. The this compound belongs to a subclass defined by ether-linked aryl substitutions at the 3-position. This structural motif distinguishes it from other subclasses, such as:

Subclass Key Features Example Compounds
3-Ether-Substituted Ether-linked aryl groups at position 3 (S)-Crizotinib intermediates
5-Halo-Substituted Halogen atoms at position 5 5-Bromo derivatives
N-Oxide Derivatives Oxidized pyridine nitrogen 2-Aminopyridine N-oxide

The compound’s ether linkage introduces stereochemical complexity, necessitating enantioselective synthesis to avoid pharmacologically inactive or toxic byproducts. Its classification underscores the importance of regioselectivity and chirality in modern drug design.

Significance in Organofluorine Chemistry

The incorporation of fluorine atoms into organic molecules is a cornerstone of medicinal chemistry, and this compound exemplifies two key principles of organofluorine chemistry :

  • Metabolic Stability : The 3-fluorophenyl group resists oxidative degradation by cytochrome P450 enzymes, extending the compound’s half-life in biological systems.
  • Electron-Withdrawing Effects : Fluorine’s electronegativity enhances the electron-deficient nature of the aryl ring, facilitating π-π stacking interactions with kinase active sites.

Comparative studies of fluorinated vs. non-fluorinated analogs reveal that the 3-fluoro substitution improves binding affinity to ALK by approximately 20-fold compared to non-fluorinated counterparts. Additionally, the compound’s fluorine atom participates in hydrogen-bonding networks with protein residues, as observed in co-crystal structures of related TKIs.

Structural Relationship to Similar Compounds

The compound shares structural homology with several clinically relevant molecules, as illustrated below:

Compound Name Molecular Formula Key Structural Differences Biological Target
(S)-Crizotinib C₂₁H₂₂Cl₂FN₅O Piperidinyl-pyrazole substitution at C5 ALK, ROS1, c-MET
5-Bromo Analog C₁₃H₁₀BrCl₂FN₂O Bromine atom at C5 of pyridine ring Kinase intermediate
2-Aminopyridine C₅H₆N₂ No substituents beyond amine group Base structure

The (S)-enantiomer of this compound is particularly notable for its role in avoiding off-target effects. For example, while (R)-crizotinib primarily inhibits ALK, the (S)-enantiomer exhibits selective binding to MutT Homolog 1 (MTH1), a nucleotide pool sanitization enzyme. This enantiomeric divergence underscores the importance of stereochemistry in modulating biological activity.

Properties

IUPAC Name

3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2FN2O/c1-7(19-10-3-2-6-18-13(10)17)11-8(14)4-5-9(16)12(11)15/h2-7H,1H3,(H2,17,18)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKMAKBQCRKWLS-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant studies.

  • Molecular Formula : C13H11Cl2FN2O
  • Molecular Weight : 331.13 g/mol
  • CAS Number : 1233484-06-4
  • Solubility : Moderately soluble in water with a log S value of -5.38 .

The compound acts primarily as a positive allosteric modulator of the α7 nicotinic acetylcholine receptors (nAChRs). This receptor subtype is implicated in various neurological processes, including cognition and neuroprotection. Research indicates that compounds similar to this compound enhance receptor activity, which may have therapeutic implications for conditions such as schizophrenia and Alzheimer's disease .

In vitro Studies

  • Receptor Modulation :
    • The compound exhibits potent activity at α7 nAChRs with an EC50 value comparable to other known modulators. For instance, related compounds have shown EC50 values ranging from 0.14 µM to 1.9 µM .
    • Inhibition studies using [^35S]-TBPS binding demonstrated significant interactions with GABA receptors, indicating a broader pharmacological profile .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest potential anti-inflammatory activity, although specific IC50 values for this compound are not yet established in the literature.

Case Studies

A recent study published in the Journal of Medicinal Chemistry evaluated a series of pyridine derivatives for their effects on nAChRs. Among these, this compound was highlighted for its favorable pharmacokinetic properties and receptor modulation capabilities .

Comparative Analysis

Compound NameEC50 (µM)Max Modulation (%)Target Receptor
This compoundTBDTBDα7 nAChR
Compound A0.14600α7 nAChR
Compound B1.9500α7 nAChR

Conclusion and Future Directions

This compound shows promising biological activity primarily through its modulation of α7 nAChRs and potential anti-inflammatory properties. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

Continued research into the structure-activity relationship (SAR) of this compound and its analogs will be essential for developing effective therapeutic agents targeting cholinergic systems and inflammatory pathways.

Scientific Research Applications

Protein Kinase Inhibition

(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine has been identified as a potent inhibitor of various protein kinases, which are critical in regulating cellular functions and signaling pathways. This inhibition is particularly relevant in cancer therapeutics, where dysregulation of kinase activity is common.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor effects against various cancer cell lines. It has been studied for its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways associated with tumor growth and survival.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown efficacy against both Gram-positive and Gram-negative bacterial strains, making it a candidate for further development in combating antibiotic-resistant infections.

Efficacy Against Cancer Cell Lines

A study conducted on several cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The compound was tested at varying concentrations, showing a dose-dependent response.

Antimicrobial Activity Assessment

In vitro testing revealed that the compound exhibited substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an effective antimicrobial agent.

Comparison with Similar Compounds

Crizotinib ((R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine)

Key Differences:

  • Structural Complexity : Crizotinib (C₂₁H₂₂Cl₂FN₅O, MW 450.34 g/mol) contains an additional 1-(piperidin-4-yl)-1H-pyrazol-4-yl group at the 5-position of the pyridine ring, enhancing its binding affinity for anaplastic lymphoma kinase (ALK) and c-Met tyrosine kinase .
  • Enantiomeric Activity: The (R)-enantiomer of crizotinib is clinically approved (Xalkori®) for ALK-positive non-small-cell lung cancer (NSCLC), with a 57% response rate in phase I/II trials .
  • Pharmacokinetics : The bulkier structure of crizotinib results in lower solubility compared to the simpler (S)-3-(1-(2,6-dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine .

Table 1: Structural and Pharmacological Comparison

Property This compound Crizotinib (R-enantiomer)
Molecular Formula C₁₃H₁₁Cl₂FN₂O C₂₁H₂₂Cl₂FN₅O
Molecular Weight (g/mol) 301.15 450.34
CAS Number 1448326-32-6 877399-52-5
Key Substituents Ethoxy-2,6-dichloro-3-fluorophenyl Ethoxy-2,6-dichloro-3-fluorophenyl + piperidinyl-pyrazole
Clinical Status Preclinical intermediate FDA-approved (NSCLC)
Solubility Moderate (soluble in DMSO, methanol) Low (requires formulation)
Synthesis Throughput 2 mol/h with >99% purity Complex multi-step synthesis

Envonalkib (3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[4-methoxy-6-[(2S)-2-methylpiperazin-1-yl]pyridin-3-yl]pyridin-2-amine)

  • Structural Modifications : Envonalkib introduces a methoxy group and a 2-methylpiperazine moiety, enhancing selectivity for ALK and reducing off-target effects .

Intermediate Analogs

  • Used in crizotinib synthesis but lacks the pyrazole group critical for kinase inhibition .
  • 3-Chloro-7H-pyrrolo[2,3-c]pyridazine Derivatives :

    • These compounds share the 2,6-dichloro-3-fluorophenyl motif but replace pyridine with pyrrolopyridazine, affecting binding kinetics in kinase assays .

Research Findings and Implications

  • Stereochemistry Matters : The (S)-enantiomer of crizotinib analogs generally exhibits reduced anticancer activity compared to the (R)-form due to mismatched spatial interactions with ALK’s ATP-binding pocket .
  • Synthetic Advantages : The target (S)-compound’s simpler structure allows for high-throughput synthesis (2 mol/h) with >99% purity, making it a cost-effective intermediate .

Preparation Methods

Key Synthetic Strategy: Enantioselective Ether Formation

The core synthetic challenge is the formation of the chiral ether linkage between the pyridin-2-amine and the substituted phenyl ethyl group with high enantiomeric purity (S-configuration). The preparation typically involves:

Typical Synthetic Route

A representative method involves the following steps:

Step Description Reagents/Conditions Notes
1 Synthesis of chiral (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol Asymmetric reduction of ketone precursor using chiral catalysts (e.g., chiral oxazaborolidine or enzymatic reduction) Achieves stereoselectivity for (S)-enantiomer
2 Activation of the chiral alcohol to a leaving group (e.g., mesylate or tosylate) Mesyl chloride or tosyl chloride, base (e.g., triethylamine), low temperature Converts alcohol to a good leaving group for nucleophilic substitution
3 Nucleophilic substitution with 3-hydroxypyridin-2-amine or its protected derivative Base (e.g., sodium hydride or potassium carbonate), polar aprotic solvent (e.g., DMF) Forms the ether bond between chiral phenyl ethyl group and pyridin-2-amine
4 Deprotection (if amino protecting groups used) and purification Acidic or basic hydrolysis depending on protecting groups Final purification by crystallization or chromatography

This route is supported by analogous methods used in the preparation of crizotinib intermediates, where Suzuki coupling and etherification steps are common.

Alternative Synthetic Approaches

  • Suzuki Coupling Followed by Ether Formation:
    Some methods involve Suzuki cross-coupling of a halogenated pyridine derivative with a boronic acid derivative of the chiral phenyl ethyl moiety, followed by etherification. Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are employed with bases like sodium carbonate.

  • Direct Enantioselective Etherification:
    Emerging methods use chiral catalysts to directly form the ether bond in one step with high stereoselectivity, minimizing the need for protecting groups and multiple steps.

Catalysts, Bases, and Conditions

Parameter Common Choices Remarks
Chiral Catalyst Chiral oxazaborolidine, enzymes For asymmetric reduction of ketones
Leaving Group Agent Mesyl chloride, tosyl chloride For activation of alcohol
Base Sodium hydride, potassium carbonate Sodium hydride is reactive and hazardous; potassium carbonate is milder
Solvent DMF, THF, DCM Polar aprotic solvents preferred
Coupling Catalyst Pd(PPh3)4, Pd(dppf)Cl2, Pd/C For Suzuki coupling steps
Temperature 0°C to reflux depending on step Controlled to optimize yield and selectivity

Research Findings on Yield and Purity

  • The asymmetric reduction step typically achieves enantiomeric excess (ee) values exceeding 90%.
  • Subsequent etherification under optimized conditions yields the target compound in 70–85% yield.
  • Use of protecting groups such as Boc or Cbz on the amino group improves reaction selectivity and facilitates purification.
  • Suzuki coupling steps, when employed, show yields around 75–90% depending on catalyst and base choice.

Summary Table: Preparation Method Highlights

Aspect Details
Starting Materials Chiral 1-(2,6-dichloro-3-fluorophenyl)ethanol, 3-hydroxypyridin-2-amine
Key Reactions Asymmetric reduction, activation (mesylation/tosylation), nucleophilic substitution, Suzuki coupling (optional)
Catalysts Chiral catalysts (for reduction), Pd catalysts (for coupling)
Bases Sodium hydride (hazardous), potassium carbonate (safer alternative)
Solvents DMF, THF, DCM
Typical Yields 70–90% depending on step
Enantiomeric Purity >90% ee
Purification Crystallization, chromatography

Q & A

Q. Table 1: Critical Reaction Parameters

StepReagents/ConditionsYield (%)Purity (ee%)
Ketone reductionRu-BINAP, H₂, MeOH85–90≥99 (S)
Pyridine substitutionNaH, DMF, 70°C75–80N/A
Final purificationColumn chromatography (SiO₂, EtOAc/Hexane)65–70≥98

Advanced Question: How can researchers resolve discrepancies in biochemical activity between (S)- and (R)-enantiomers of this compound?

Answer:
Comparative studies using kinase inhibition assays (e.g., ALK, ROS1) and X-ray crystallography are essential. For example:

  • Kinase Assays : Test both enantiomers at varying concentrations (1 nM–10 µM) using ATP competition assays. The (R)-enantiomer (Crizotinib) shows IC₅₀ values of 20–50 nM for ALK, while the (S)-enantiomer may exhibit reduced potency due to steric clashes in the ATP-binding pocket .
  • Structural Analysis : Co-crystallize the compound with target kinases (e.g., ROS1) to compare binding modes. The (S)-enantiomer’s ethoxy group may adopt a suboptimal orientation, as seen in PDB entry 7XYZ .

Basic Question: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyridine ring (e.g., δ 8.2 ppm for H-6) and ethoxy linkage (δ 1.5 ppm for CH₃).
  • HRMS : Validate molecular formula (C₁₃H₁₂Cl₂FN₂O; [M+H]⁺ calc. 317.0254) .
  • HPLC-PDA : Monitor purity (>98%) using a C18 column (gradient: 10–90% MeCN in H₂O + 0.1% TFA).

Advanced Question: How can 3D-QSAR models guide the optimization of pyridine-2-amine derivatives for enhanced kinase inhibition?

Answer:

  • Data Collection : Compile IC₅₀ values for analogs with modifications to the pyridine core and ethoxy substituents.
  • CoMFA/Topomer Modeling : Map steric/electrostatic fields around the ethoxy and dichlorofluorophenyl groups. For example, bulky substituents at the ethoxy position reduce activity due to clashes with Val 1180 in ALK .
  • Validation : Predict activity of novel analogs (e.g., introducing electron-withdrawing groups on the pyridine ring) and validate via in vitro assays.

Q. Table 2: QSAR Contributions of Substituents

PositionSteric Contribution (%)Electrostatic Contribution (%)
Ethoxy4530
Dichlorofluorophenyl3525

Advanced Question: What experimental strategies address acquired resistance to analogs of this compound in ALK-positive cancers?

Answer:

  • Resistance Mutagenesis : Engineer ALK mutations (e.g., L1196M, G1202R) in Ba/F3 cells and test compound efficacy .
  • Proteomics : Identify compensatory pathways (e.g., EGFR/MET upregulation) via phospho-kinase arrays.
  • Combination Therapy : Pair the compound with MET inhibitors (e.g., Capmatinib) to overcome resistance in vitro .

Advanced Question: How do solubility and crystallinity impact the development of in vivo models for this compound?

Answer:

  • Solubility Profiling : Use shake-flask methods across pH 1–7. The compound’s solubility decreases sharply above pH 6 (e.g., <0.1 mg/mL at pH 7.4), necessitating formulation with cyclodextrins or lipid nanoparticles .
  • Crystallinity : Analyze via PXRD to identify polymorphs. Amorphous dispersions improve bioavailability in xenograft models .

Basic Question: How should researchers validate target engagement in cellular assays?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Treat cells (e.g., H3122 NSCLC) with 1–10 µM compound, lyse, and heat to 50–60°C. ALK stabilization confirms target engagement .
  • Western Blotting : Measure phospho-ALK (Tyr 1604) reduction after 24-hour treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.